3-Amino-3-(4-methylpiperazino)acrylonitrile
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Overview
Description
3-Amino-3-(4-methylpiperazino)acrylonitrile is a chemical compound with the molecular formula C8H14N4 and a molecular weight of 166.23 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes an amino group, a piperazine ring, and an acrylonitrile moiety .
Preparation Methods
The synthesis of 3-Amino-3-(4-methylpiperazino)acrylonitrile typically involves the reaction of 4-methylpiperazine with acrylonitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and reaction time to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet research-grade standards .
Chemical Reactions Analysis
3-Amino-3-(4-methylpiperazino)acrylonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitrile oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
3-Amino-3-(4-methylpiperazino)acrylonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-methylpiperazino)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-Amino-3-(4-methylpiperazino)acrylonitrile can be compared with other similar compounds, such as:
3-Amino-3-(4-ethylpiperazino)acrylonitrile: Similar structure but with an ethyl group instead of a methyl group.
3-Amino-3-(4-phenylpiperazino)acrylonitrile: Contains a phenyl group, leading to different chemical properties and applications.
3-Amino-3-(4-methylpiperidino)acrylonitrile: Features a piperidine ring instead of a piperazine ring, affecting its reactivity and biological activity.
Properties
IUPAC Name |
(E)-3-amino-3-(4-methylpiperazin-1-yl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-11-4-6-12(7-5-11)8(10)2-3-9/h2H,4-7,10H2,1H3/b8-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRAOYISBLEJMN-KRXBUXKQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=CC#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)/C(=C/C#N)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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